molecular formula C10H9F2NO2 B1471953 6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1507760-54-4

6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1471953
CAS No.: 1507760-54-4
M. Wt: 213.18 g/mol
InChI Key: NAJUNVAMAOTURR-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of fluorinated aniline derivatives with suitable carbonyl compounds in the presence of catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of functionalized benzoxazine compounds.

Scientific Research Applications

6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound is similar but lacks the additional fluorine atom at the 8-position.

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: This compound lacks the fluorine atoms entirely, making it less reactive in certain chemical reactions.

Uniqueness

6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,8-difluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-10(2)9(14)13-7-4-5(11)3-6(12)8(7)15-10/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJUNVAMAOTURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
6,8-Difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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